molecular formula C12H11NO3 B13012058 Ethyl 4-oxo-4H-quinolizine-2-carboxylate

Ethyl 4-oxo-4H-quinolizine-2-carboxylate

Cat. No.: B13012058
M. Wt: 217.22 g/mol
InChI Key: JRQBXPOPELFLEN-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-quinolizine-2-carboxylate is a heterocyclic compound that belongs to the quinolizine family. This compound is characterized by a fused bicyclic structure containing a quinoline moiety and a carboxylate ester group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4H-quinolizine-2-carboxylate can be synthesized through a multi-step process starting from commercially available 2-pyridinecarbaldehyde. The synthesis involves a one-pot Stobbe condensation followed by cyclization. The structure of the formed compound is confirmed by mass spectra, H-1 NMR, and C-13 NMR, among other techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This typically includes refining reaction conditions, improving yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-quinolizine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4H-quinolizine-2-carboxylate involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition is facilitated by the compound’s ability to chelate metal ions, which are essential cofactors for the enzyme’s activity .

Comparison with Similar Compounds

Ethyl 4-oxo-4H-quinolizine-2-carboxylate can be compared with other quinolizine derivatives, such as:

    4-Oxo-4H-quinolizine-3-carboxylic acid: Similar in structure but with different functional groups, leading to varied biological activities.

    Ethyl benzo [6,7]-4-oxo-4H-quinolizine-3-carboxylate:

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-oxoquinolizine-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-10-5-3-4-6-13(10)11(14)8-9/h3-8H,2H2,1H3

InChI Key

JRQBXPOPELFLEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C=CC=CC2=C1

Origin of Product

United States

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